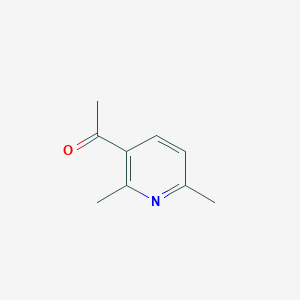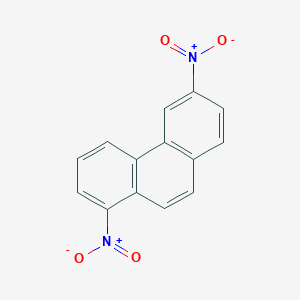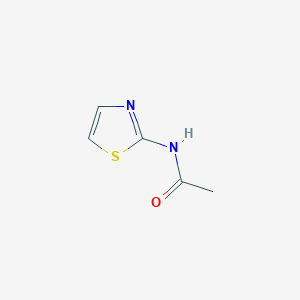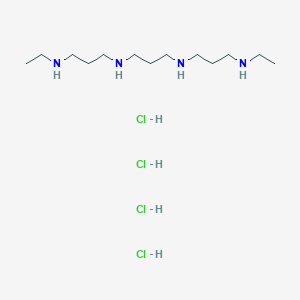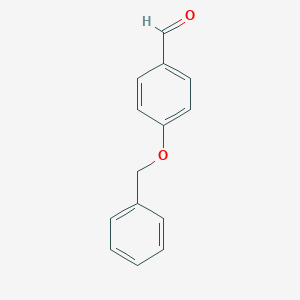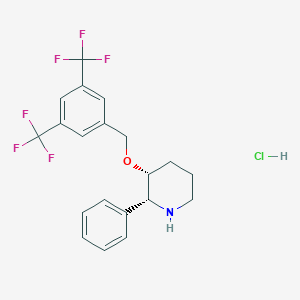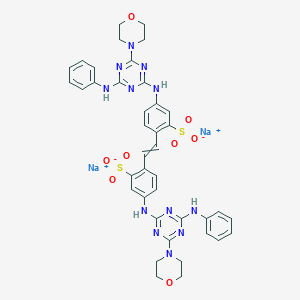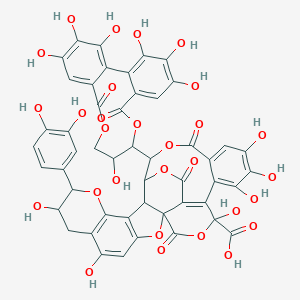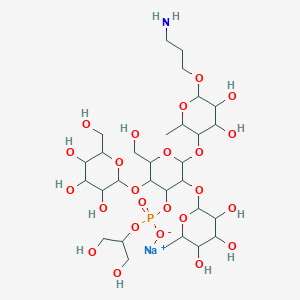
3-Agrgrgp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Agrgrgp is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that is used as a tool in various biological and biochemical studies. The compound is known for its unique properties and has been used in a wide range of applications.
Mechanism Of Action
The mechanism of action of 3-Agrgrgp is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins involved in cellular signaling pathways. This inhibition can alter the activity of these pathways and lead to changes in cellular function.
Biochemical And Physiological Effects
Studies have shown that 3-Agrgrgp can have a range of biochemical and physiological effects on cells and tissues. The compound has been shown to alter gene expression, induce apoptosis, and inhibit cell proliferation. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Agrgrgp in lab experiments is its ability to specifically target certain enzymes and proteins. This specificity allows researchers to investigate the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using 3-Agrgrgp is its potential toxicity. The compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 3-Agrgrgp in scientific research. One direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases. Another direction is the development of new and improved synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Agrgrgp and its effects on cellular signaling pathways.
In conclusion, 3-Agrgrgp is a synthetic compound that has shown great potential as a tool in scientific research. Its unique properties and specificity make it a valuable asset in the investigation of various diseases and cellular processes. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-Agrgrgp involves the reaction of several chemicals in a laboratory setting. The process requires specialized equipment and trained personnel to ensure the quality and purity of the compound. The compound can also be purchased from reputable chemical suppliers.
Scientific Research Applications
3-Agrgrgp has been used in various scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. The compound has been used as a tool to investigate the molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
143873-66-9 |
|---|---|
Product Name |
3-Agrgrgp |
Molecular Formula |
C30H55NNaO24P |
Molecular Weight |
867.7 g/mol |
IUPAC Name |
sodium;[2-[6-(3-aminopropoxy)-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 1,3-dihydroxypropan-2-yl phosphate |
InChI |
InChI=1S/C30H56NO24P.Na/c1-10-15(36)17(38)20(41)28(47-10)53-26-25(55-56(44,45)54-12(6-32)7-33)24(52-29-21(42)18(39)16(37)13(8-34)49-29)14(9-35)50-30(26)51-23-11(2)48-27(22(43)19(23)40)46-5-3-4-31;/h10-30,32-43H,3-9,31H2,1-2H3,(H,44,45);/q;+1/p-1 |
InChI Key |
MAQIOMRQBCSXSF-UHFFFAOYSA-M |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |
synonyms |
3-AGRGRGP 3-aminopropyl 4-O-(4-O-glucopyranosyl-2-O-rhamnopyranosyl-galactopyranosyl)-rhamnopyranoside 3'-(glycer-2-yl sodium phosphate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



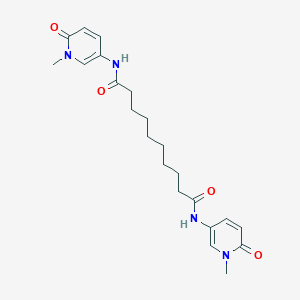
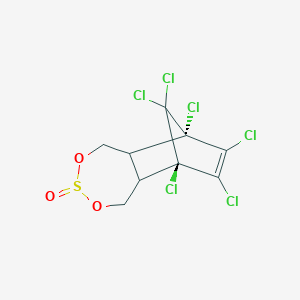
![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)
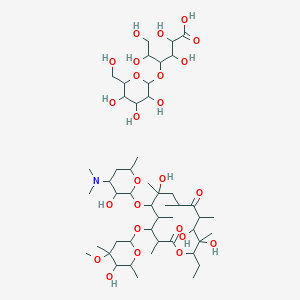
![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)
